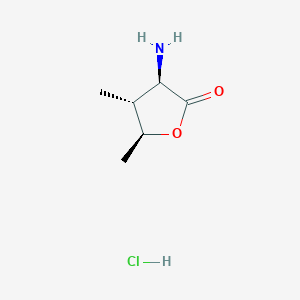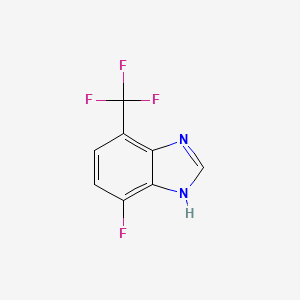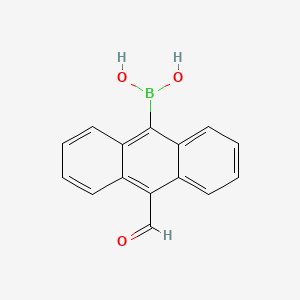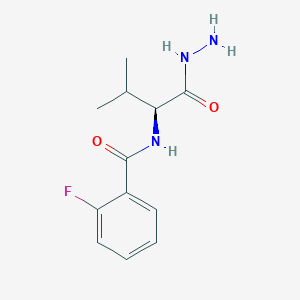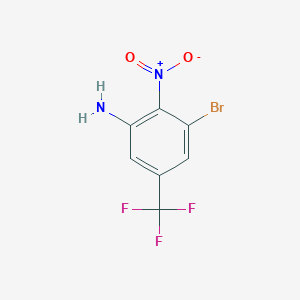
3-Amino-5-bromo-4-nitrobenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-4-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4BrF3N2O2. It is a derivative of benzotrifluoride, characterized by the presence of amino, bromo, and nitro functional groups on the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-4-nitrobenzotrifluoride typically involves multi-step organic reactions. One common method includes the nitration of 3-Amino-5-bromobenzotrifluoride, where the amino group is protected, followed by bromination and subsequent nitration under controlled conditions. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the process is carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. The scalability of the synthesis process is achieved through optimization of reaction conditions and the use of efficient catalysts .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-bromo-4-nitrobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other oxidized forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of derivatives with different substituents on the benzene ring.
Reduction: Conversion of the nitro group to an amino group, resulting in compounds like 3,5-diaminobenzotrifluoride.
Oxidation: Formation of nitroso or nitro derivatives depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
3-Amino-5-bromo-4-nitrobenzotrifluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-4-nitrobenzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with target molecules, modulating their activity. The amino group can participate in hydrogen bonding, while the nitro and bromo groups can engage in electrophilic interactions. These interactions can alter the conformation and function of the target molecules, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-bromobenzotrifluoride: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Amino-3-bromo-5-nitrobenzotrifluoride: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.
3-Bromo-5-nitrobenzotrifluoride: Lacks the amino group, affecting its ability to participate in hydrogen bonding and other interactions.
Uniqueness
3-Amino-5-bromo-4-nitrobenzotrifluoride is unique due to the combination of amino, bromo, and nitro groups on the benzene ring. This combination imparts distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H4BrF3N2O2 |
|---|---|
Peso molecular |
285.02 g/mol |
Nombre IUPAC |
3-bromo-2-nitro-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13(14)15/h1-2H,12H2 |
Clave InChI |
XFJISSTUEJKWTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)[N+](=O)[O-])Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)
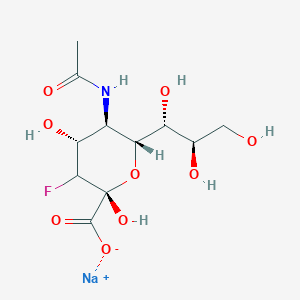
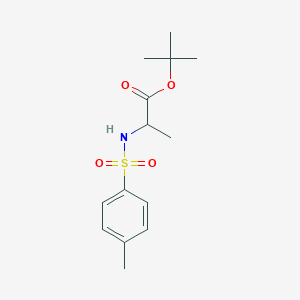
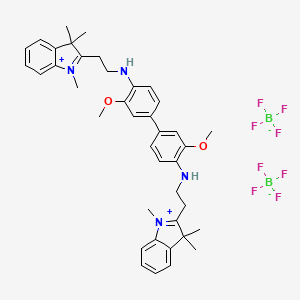
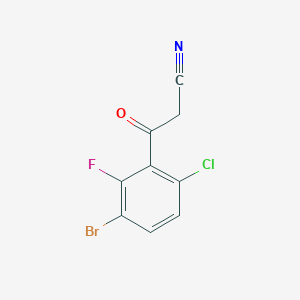
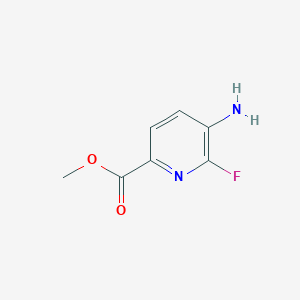
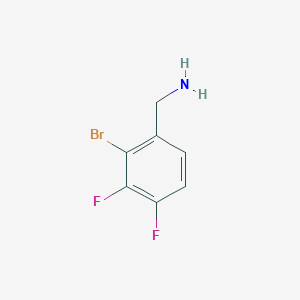
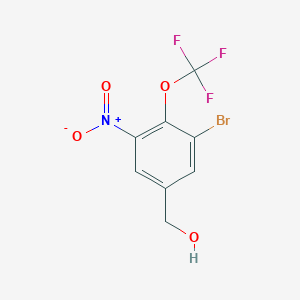
![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)
